(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H21F2NO4S2 and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
Trifluoromethanesulfonic acid, featuring a structural moiety similar to the sulfonyl groups in the queried compound, has been extensively used in organic synthesis. Its applications include electrophilic aromatic substitution reactions, carbon-carbon and carbon-heteroatom bond formations, isomerizations, and syntheses of carbo- and heterocyclic structures. The high protonating power and low nucleophilicity of trifluoromethanesulfonic acid enable the generation of cationic species from organic molecules, facilitating the study of their transformations (Kazakova & Vasilyev, 2017).
Environmental Toxicology
Research on perfluoroalkyl acids and their derivatives, including compounds structurally related to the queried compound, highlights the significance of understanding their developmental toxicity. Although primarily focused on perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), this research underscores the potential human health risks posed by these substances, prompting further investigation into similar compounds (Lau, Butenhoff, & Rogers, 2004).
Environmental Science
Studies on the microbial degradation of polyfluoroalkyl chemicals, including those with sulfonyl groups, emphasize the importance of understanding the environmental fate and effects of these persistent organic pollutants. This research aims to evaluate the biodegradability of such chemicals in environmental samples, contributing to the risk assessment and management of these substances (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
3-(benzenesulfonyl)-8-[(3,5-difluorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4S2/c21-15-8-14(9-16(22)10-15)13-28(24,25)23-17-6-7-18(23)12-20(11-17)29(26,27)19-4-2-1-3-5-19/h1-5,8-10,17-18,20H,6-7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRLJFRDHXZPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC(=C3)F)F)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.